molecular formula C13H14BrNO2 B060351 N-Boc-5-bromoindole CAS No. 182344-70-3

N-Boc-5-bromoindole

Cat. No. B060351
M. Wt: 296.16 g/mol
InChI Key: PBWDRTGTQIXVBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Boc-5-bromoindole can be synthesized through several methods, including electrophilic aromatic substitution reactions where bromination occurs at the 5-position of the indole nucleus. Advanced synthesis techniques may involve the use of palladium-catalyzed reactions or electrophilic bromination methods that ensure regiospecificity and high yields. For example, the regiospecific bromination of 3-methylindoles to obtain various bromoindoles showcases the control over the bromination site, which is critical for synthesizing N-Boc-5-bromoindole with high purity (Liu et al., 1997).

Molecular Structure Analysis

The molecular structure of N-Boc-5-bromoindole features an indole core substituted with a bromine atom at the 5-position and a Boc group attached to the nitrogen atom. This structure is pivotal for its reactivity and application in organic synthesis. The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions, while the Boc group serves as a protective group for the nitrogen, which can be deprotected under mild conditions when necessary.

Chemical Reactions and Properties

N-Boc-5-bromoindole participates in a variety of chemical reactions, including palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings, enabling the synthesis of complex organic frameworks. Its chemical properties are significantly influenced by the bromo and Boc groups, which provide sites for further transformations (Hanessian & Tremblay, 2004).

Scientific Research Applications

Organic Chemistry

N-Boc-5-bromoindole is a chemical compound used in various reactions in the field of organic chemistry .

Application

N-Boc-5-bromoindole can undergo a Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine . This compound is also formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .

Method of Application

The specific methods of application or experimental procedures would depend on the particular reaction being carried out. In a Sonogashira coupling reaction, for example, N-Boc-5-bromoindole would be combined with N,N-diisopropylprop-2-ynylamine in the presence of a palladium catalyst and a copper co-catalyst .

Results or Outcomes

The outcome of the reaction would be the formation of the corresponding propargylic diisopropylamine .

N-Boc Protection of Amines

N-Boc-5-bromoindole can be used in the N-Boc protection of amines .

Application

This process is used to protect amines in organic synthesis . The N-Boc group is a widely useful functionality for the protection of amine among various protecting groups .

Method of Application

A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Results or Outcomes

The outcome of this process is the formation of N-Boc protected amines .

Safety And Hazards

N-Boc-5-bromoindole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Relevant Papers One relevant paper discusses a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

properties

IUPAC Name

tert-butyl 5-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWDRTGTQIXVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369512
Record name N-Boc-5-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-5-bromoindole

CAS RN

182344-70-3
Record name N-Boc-5-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-5-bromoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JP Wu, S Sanyal, ZH Lu, CH Senanayake - Tetrahedron Letters, 2009 - Elsevier
… When N-Boc 5-bromoindole was treated with LDA at −25 C followed by addition of 2-butanone, multiple peaks were observed on HPLC, with <5A% of the desired addition product. …
Number of citations: 6 www.sciencedirect.com
C Bengtsson, Y Gravenfors - Molecules, 2023 - mdpi.com
… tert-Butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate (13): N-Boc-5-bromoindole 11 (1.5 g, 5.06 mmol), tert-butyl carbamate (712 mg, 6.08 mmol), Pd(OAc) 2 (57 mg, 0.25 …
Number of citations: 0 www.mdpi.com
GA Molander, KM Traister… - The Journal of Organic …, 2015 - ACS Publications
… cross-coupled with N-Boc-5-bromoindole in the presence of … -1-carboxylate with N-Boc-5-bromoindole led to the formation … -1-carboxylate with N-Boc-5-bromoindole proceeded in 73% …
Number of citations: 88 pubs.acs.org
AN Cauley, A Ramirez, CL Barhate, AF Donnell… - Organic …, 2022 - ACS Publications
… A set of commercially available alkyl pinacolboronates were also evaluated in cross-coupling with N-Boc-5-bromoindole. Benzyl substrates bearing different functional groups (22–24) …
Number of citations: 3 pubs.acs.org
E Schendera, LN Unkel… - … A European Journal, 2020 - Wiley Online Library
… In addition to N-Boc-indole (2 a), N-Boc-5-bromoindole (2 e) as well as the 5- and 7-methoxylated N-Boc-indoles 2 f and 2 g were used, giving rise to polysubstituted indoloquinolines 4 j…
H Nakamura, S Onagi, T Kamakura - The Journal of Organic …, 2005 - ACS Publications
… Although 5-bromoindole did not undergo the Sonogashira coupling reaction, the reaction of N-Boc-5-bromoindole with N,N-diisopropylprop-2-ynylamine gave the corresponding …
Number of citations: 49 pubs.acs.org
S Petit, Y Duroc, V Larue, C Giglione… - ChemMedChem …, 2009 - Wiley Online Library
… A cyclopropyl group was introduced through a palladium-catalyzed Suzuki cross-coupling reaction of N-Boc-5-bromoindole 1′ with the commercially available cyclopropylboronic acid …
WC Shieh, S Xue, J McKenna, K Prasad, O Repič… - Tetrahedron letters, 2006 - Elsevier
… of 5-bromoindole utilizing 6c as the catalyst, cleavage was fast for carbomethoxy- or carbobenzyloxyindole (0.5–0.75 h, entries 2 and 3), but slower for N-Boc-5-bromoindole (19 h, entry …
Number of citations: 8 www.sciencedirect.com
GA Molander, KM Traister… - The Journal of organic …, 2014 - ACS Publications
… The applicability of this method to other alkyl bromides of interest was demonstrated by carrying out the cross-coupling of N-Boc-5-bromoindole with other nonaromatic, heterocyclic …
Number of citations: 110 pubs.acs.org
T Rybak, DG Hall - Organic letters, 2015 - ACS Publications
… The N-Boc-5-bromoindole substrate, which was not investigated in our previous work, (9) … The conditions favoring γ-selectivity with the N-Boc-5-bromoindole gave 12d in a very high …
Number of citations: 35 pubs.acs.org

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